molecular formula C7H4FN B118710 2-Fluorobenzonitrile CAS No. 394-47-8

2-Fluorobenzonitrile

Cat. No. B118710
CAS RN: 394-47-8
M. Wt: 121.11 g/mol
InChI Key: GDHXJNRAJRCGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzonitrile, also known as o-fluorobenzonitrile, is an organic aromatic fluoride . It has a wide range of applications in pharmaceuticals, pesticides, dyestuffs, etc . In the field of dyestuff, the introduction of fluorine atom makes the dyed products bright and colorful and less likely to fade .


Molecular Structure Analysis

The molecular formula of 2-Fluorobenzonitrile is C7H4FN . The molecular weight is 121.11 . The structure of 2-Fluorobenzonitrile can be represented as FC6H4CN .


Chemical Reactions Analysis

2-Fluorobenzonitrile reacts with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines . It was used in the synthesis of 3-amino-1,2-benzisoxazoles, 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole, 5-(4′-methyl[1,1′-biphenyl]-2-yl)-1H-tetrazole, and xanthone-iminium triflates .


Physical And Chemical Properties Analysis

2-Fluorobenzonitrile is a liquid at room temperature . It has a density of 1.116 g/mL at 25 °C . The boiling point is 90 °C/21 mmHg or 193.6±0.0 °C at 760 mmHg . The refractive index is 1.505 .

Scientific Research Applications

Energetic and Structural Studies

Energetic Study of Monofluorobenzonitriles 2-Fluorobenzonitrile, among other monofluorobenzonitriles, has been subject to energetic and structural studies. The research includes measuring the standard molar enthalpies of formation in both condensed and gaseous phases. These studies are crucial for understanding the thermochemical properties of 2-fluorobenzonitrile, providing insights into its combustion energies, vapor pressures, and phase transition enthalpies. Additionally, the research explores the electronic properties and UV-vis spectroscopy of the compound, correlating them with computational thermodynamic properties (Ribeiro da Silva et al., 2012).

Synthesis and Applications in Chemical Reactions

Synthesis and Halodeboronation of Aryl Boronic Acids 2-Fluorobenzonitrile has been utilized in the facile synthesis of 2-bromo-3-fluorobenzonitrile. This process involves the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the versatility of 2-fluorobenzonitrile in chemical synthesis and its potential in the synthesis of structurally diverse compounds (Szumigala et al., 2004).

Millimeter-Wave Spectroscopy and Ab Initio DFT Calculations The millimeter-wave spectrum of 2-fluorobenzonitrile has been analyzed, providing detailed information on its rotational and centrifugal distortion constants. This spectroscopic study is vital for understanding the molecular structure and behavior of 2-fluorobenzonitrile at the molecular level (Varadwaj & Jaman, 2006).

Analytical and Synthetic Chemistry

Synthesis of Ketamine Derivatives Research on the synthesis of ketamine derivatives has involved the use of 2-fluorobenzonitrile. The compound has been used as a starting point in the multi-step synthesis of a novel ketamine derivative, showcasing its potential in the development of new pharmaceutical compounds (Moghimi et al., 2014).

Synthesis of 3-Bromo-2-fluorobenzoic Acid 2-Fluorobenzonitrile has been used in the synthesis of 3-bromo-2-fluorobenzoic acid. This synthesis involves multiple steps, including bromination, hydrolysis, diazotization, and deamination, demonstrating the compound's role in complex synthetic pathways (Peng-peng, 2013).

Safety And Hazards

2-Fluorobenzonitrile is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXJNRAJRCGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059942
Record name Benzonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzonitrile

CAS RN

394-47-8
Record name 2-Fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluorobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2EJ9H4G6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

20.15 grams(0.l mole) of the product prepared in Example 1 above, 12 grams(0.21 mole) spray-dried potassium fluoride, and 45 milliliters sulfolane were heated under nitrogen to 230°-248° C. for one hour. The product was distilled directly through a 5-inch(12.7 centimeters) vigreaux column to give 6.9 grams 2-fluorobenzonitrile having a boiling point of 91°-92° C. at 27 mm Hg. The infrared spectrum was identical with that of the published spectrum. Based on 2-cyanobenzenesulfonyl chloride, the per cent yield of 2-fluorobenzonitrile was 57. Based on saccharin, the overall yield was 52.
[Compound]
Name
0.l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzonitrile
Reactant of Route 2
2-Fluorobenzonitrile
Reactant of Route 3
2-Fluorobenzonitrile
Reactant of Route 4
2-Fluorobenzonitrile
Reactant of Route 5
2-Fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluorobenzonitrile

Citations

For This Compound
729
Citations
RY Peshkov, C Wang, EV Panteleeva… - The Journal of …, 2018 - ACS Publications
… 2-Fluorobenzonitrile 4l resulted in the formation of 2-cyanobiphenyl 5l with a significantly lower yield (entry 12, Table 1). In the case of 3-fluorobenzonitrile 4n, no phenylation occurred, …
Number of citations: 6 pubs.acs.org
S Li, Y Zhao, Y Jiao, J Zhao, C Li, S Jia - Molecules, 2023 - mdpi.com
… 2-fluorobenzonitrile and 3-fluorobenzonitrile are important … and D 0 state vibrational features of 2-fluorobenzonitrile and 3-… 78,650 ± 5 cm −1 for 2-fluorobenzonitrile and 35,989 ± 2 cm −…
Number of citations: 2 www.mdpi.com
S Lachaize, DC Gallegos, JJ Antonio, AC Atesin… - …, 2023 - ACS Publications
… Similar to 2-fluorobenzonitrile, there are two possible structures of η 2 -nitrile complexes with 3-fluorobenzonitrile, Sb1 and Sb′1, due to the unsymmetric substitution of the phenyl ring …
Number of citations: 1 pubs.acs.org
A Dutta, AI Jaman, RN Nandi - Journal of Molecular Spectroscopy, 1987 - Elsevier
… In the present communication an analysis of the microwave spectrum of 2-fluorobenzonitrile is … The microwave spectrum of 2-fluorobenzonitrile in the ground vibrational state was …
Number of citations: 14 www.sciencedirect.com
KJ Houser, DE Bartak, MD Hawley - Journal of the American …, 1973 - ACS Publications
… final reduction product of 2-fluorobenzonitrile, is suggested … ,Jip
Number of citations: 71 pubs.acs.org
PR Varadwaj, AI Jaman - Journal of Molecular Spectroscopy, 2006 - Elsevier
The ground state (ν=0) rotational spectrum of 2-fluorobenzonitrile has been reinvestigated in the frequency range 40.0–99.0GHz. The millimeter-wave spectrometer used is a source-…
Number of citations: 7 www.sciencedirect.com
FR LU, GL LI, JW ZHENG, JJ QIU… - China Occupational …, 2016 - pesquisa.bvsalud.org
… When the mass concentration of 5-bromo-2-fluorobenzonitrile in the systems was 800 μg / L,… -2-fluorobenzonitrile were analyzed and metabolic half-life of 5-bromo-2-fluorobenzonitrile …
Number of citations: 0 pesquisa.bvsalud.org
EV Tretyakov, PA Fedyushin… - The Journal of …, 2017 - ACS Publications
A 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (1) lithium derivative was found to react with perfluorobenzonitrile (2) substituting its para-fluorine atom to form 2-(4-…
Number of citations: 39 pubs.acs.org
Z Li, YS Ding, A Gifford, JS Fowler… - Bioconjugate …, 2003 - ACS Publications
… To a solution of 5-bromo-2-fluorobenzonitrile 3 (2.5 g, 12.5 mmol) in a mixture of THF (60 mL) and hexanes (20 mL) at −110 C (ether, liquid nitrogen) was added n-BuLi (5.75 mL of 2.5 …
Number of citations: 15 pubs.acs.org
KJ Houser - 1972 - krex.k-state.edu
… it is not unreasonable to suggest that the product of this electrode reaction dissociates to give 2-fluorobenzonitrile and 2-fluorobenzonitrile radical anion. Since the latter species is also …
Number of citations: 0 krex.k-state.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.